molecular formula C19H20N2O3 B5060059 ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate

ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate

Cat. No. B5060059
M. Wt: 324.4 g/mol
InChI Key: GZOOFQZZMFCTSL-OWBXZZSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate, also known as EPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death process. It activates various apoptotic pathways, including the intrinsic and extrinsic pathways, leading to the death of cancer cells. This compound also inhibits the proliferation of cancer cells by arresting the cell cycle in the G2/M phase.
This compound's antimicrobial activity is attributed to its ability to disrupt the bacterial cell wall and membrane, leading to cell lysis and death. It also inhibits the formation of biofilms, which are protective structures formed by bacteria, making them more susceptible to antibiotics.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, including cancer and cardiovascular diseases. This compound also enhances the immune system's response, leading to increased resistance against infections.

Advantages and Limitations for Lab Experiments

Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate's advantages for lab experiments include its ease of synthesis and its low toxicity. It can be easily synthesized using readily available starting materials and can be purified through recrystallization. This compound's low toxicity also makes it a suitable compound for in vitro and in vivo experiments.
However, this compound's limitations include its poor solubility in water, which limits its bioavailability and makes it difficult to administer in vivo. This compound's stability in different environments and its pharmacokinetics profile also need to be further investigated.

Future Directions

Include:
1. Investigating the pharmacokinetics and pharmacodynamics of ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate to determine its optimal dosage and administration route.
2. Developing this compound derivatives with improved solubility and bioavailability.
3. Investigating the synergistic effects of this compound with other anticancer and antimicrobial agents.
4. Studying the potential of this compound as a therapeutic agent for other diseases, including neurodegenerative diseases and diabetes.
5. Investigating the mechanism of action of this compound in modulating oxidative stress and inflammation.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic properties. Its anticancer and antimicrobial activities, along with its ability to modulate various biochemical and physiological processes, make it a suitable candidate for further research. Future studies should focus on investigating its pharmacokinetics and pharmacodynamics, developing this compound derivatives, and exploring its potential as a therapeutic agent for other diseases.

Synthesis Methods

Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate can be synthesized through a condensation reaction between ethyl hydrazinecarboxylate and 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde}. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions. The product is then purified through recrystallization to obtain a pure form of this compound.

Scientific Research Applications

Ethyl 2-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate has been extensively studied for its potential therapeutic properties, specifically its anticancer and antimicrobial activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

ethyl N-[(Z)-[2-[(E)-3-phenylprop-2-enoxy]phenyl]methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-23-19(22)21-20-15-17-12-6-7-13-18(17)24-14-8-11-16-9-4-3-5-10-16/h3-13,15H,2,14H2,1H3,(H,21,22)/b11-8+,20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOOFQZZMFCTSL-OWBXZZSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NN=CC1=CC=CC=C1OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N/N=C\C1=CC=CC=C1OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.